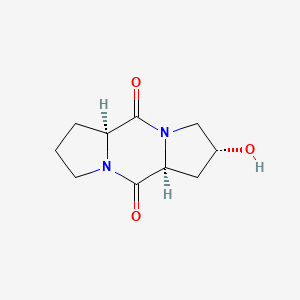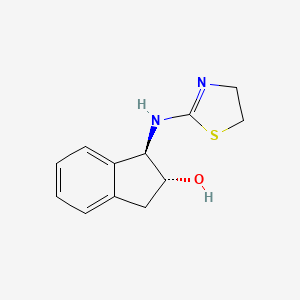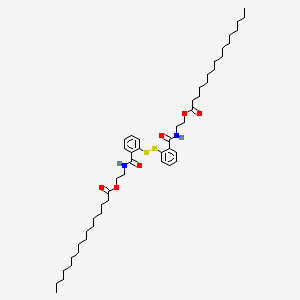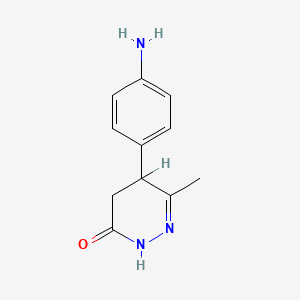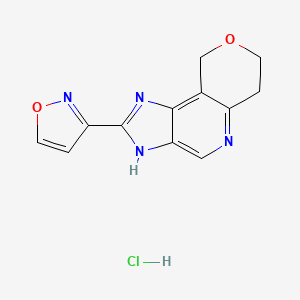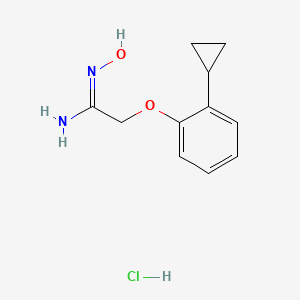
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group, a phenoxy group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride typically involves the reaction of 2-cyclopropylphenol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride exerts its effects involves interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can be compared with other similar compounds such as:
2-(2-cyclohexylphenoxy)ethylamine: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
2-(2-cyclopropylphenoxy)propanoic acid: Contains a carboxylic acid group instead of an ethanimidamide group.
特性
CAS番号 |
81720-98-1 |
|---|---|
分子式 |
C11H15ClN2O2 |
分子量 |
242.70 g/mol |
IUPAC名 |
2-(2-cyclopropylphenoxy)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(13-14)7-15-10-4-2-1-3-9(10)8-5-6-8;/h1-4,8,14H,5-7H2,(H2,12,13);1H |
InChIキー |
DCPZQSXHMNWQJD-UHFFFAOYSA-N |
異性体SMILES |
C1CC1C2=CC=CC=C2OC/C(=N\O)/N.Cl |
正規SMILES |
C1CC1C2=CC=CC=C2OCC(=NO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)

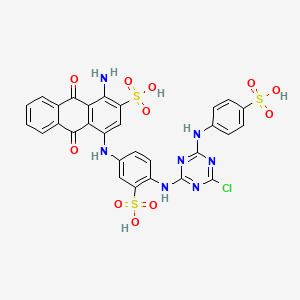
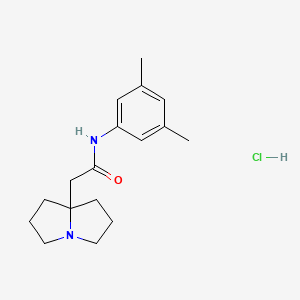
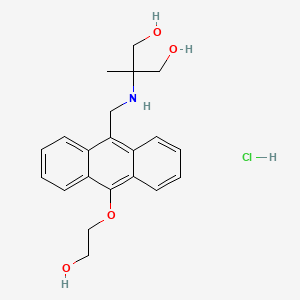
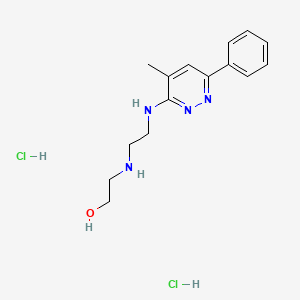
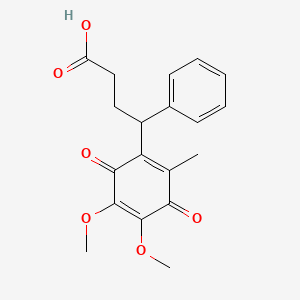
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
